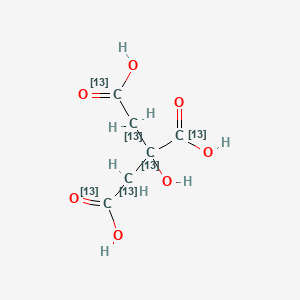

Citric acid-13C6

Overview

Description

Synthesis Analysis

Citric acid-13C6 can be synthesized from three different precursors using three bottom-up synthesis methods: classical pyrolysis of citric acid, microwave irradiation of glucose, and hydrothermal treatment of glucosamine hydrochloride . The analysis indicated that classical pyrolysis of citric acid were good candidates for covalent post-functionalization .Molecular Structure Analysis

The molecular formula of this compound is 13C6H8O7 . It has an average mass of 198.079 Da and a monoisotopic mass of 198.047134 Da . The systematic name is 2-Hydroxy-1,2,3-(~13~C_3_)propane(~13~C_3_)tricarboxylic acid .Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 198.08 . It has a melting point of 153-159 °C .Scientific Research Applications

Metal Coordination and Biological Systems

- Citric acid-13C6 is significant in the study of metal coordination in biological systems, particularly its role in solubilizing metals and increasing their bioavailability for plants and microbes. This is crucial for understanding metal coordination mechanisms in biological systems (Silva, Kong, & Hider, 2009).

Metabolic Analysis in Cardiac Systems

- In the context of cardiac metabolism, this compound is used in combination with techniques like GCMS and NMR for stable isotope investigations. This aids in understanding citric acid metabolism in biological systems such as the rat heart (Des Rosiers, Lloyd, Comte, & Chatham, 2004).

Nanoparticle Surface Functionalization

- This compound has applications in the synthesis of nanoparticles. It enables stable, multidentate carboxylate binding to metal oxide nanoparticles, facilitating subsequent multistep chemical modifications (Bishop, Yeager, Chen, Wheeler, Torelli, Benson, Burke, Pedersen, & Hamers, 2012).

Biomarker in Diabetic Nephropathy

- The use of this compound in GC/MS assays can assist in the early diagnosis of diabetic nephropathy. It is used as a surrogate analyte to quantitatively measure citric acid in biological samples, indicating its potential as a biomarker (Gao, Yu, Sun, Yang, He, Tao, Gu, Yan, Aa, & Wang, 2018).

Citrate Synthesis and Thermal Decomposition

- This compound is instrumental in studies examining the synthesis and thermal decomposition of compounds like barium titanium citrate, offering insights into the chemistry and thermal behavior of such materials (Tsay & Fang, 2004).

Citric Acid Production and Utilization

- Research on the production of citric acid from Aspergillus niger using by-products like sugarcane molasses highlights its economic and sustainable production methods. This is crucial for its wide application in industries (Al-Mokhtar & Bakhiet, 2015).

Hydrogel Film Synthesis and Drug Delivery

- This compound is used in the synthesis of hydrogel films for drug delivery, showing potential in controlled drug release applications (Mali, Dhawale, & Dias, 2017).

Surface Modification for Enhanced Adsorption

- The modification of activated carbon surfaces with citric acid enhances copper ion adsorption from aqueous solutions, showcasing its role in environmental applications (Chen, Wu, & Chong, 2003).

Solubility Studies in Alcohol Mixtures

- Studies on the solubility of citric acid in alcohol mixtures are critical for developing separation processes and new applications in food and chemical industries (Galvão, Robazza, Arce, Capello, & Hagemann, 2018).

Adsorption on Nanoparticle Surfaces

- The adsorption of citric acid on TiO2 nanoparticles in aqueous suspensions affects nanoparticle behavior and interactions, important in nanomaterial syntheses and environmental studies (Mudunkotuwa & Grassian, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Citric acid-13C6, a tricarboxylic acid enriched with 13C isotopes, is a weak organic acid found in citrus fruits . It primarily targets metabolic pathways in the body, including the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . The TCA cycle is a key metabolic pathway that connects carbohydrate, fat, and protein metabolism. The molecules that feed into the TCA cycle include pyruvate, fatty acids, and amino acids .

Mode of Action

This compound, like its unlabeled counterpart, plays a crucial role in the TCA cycle. Each turn of the cycle involves the input of one acetyl-CoA molecule (which can be thought of as a two-carbon fragment of a carbohydrate, fat, or protein), and the output of two molecules of carbon dioxide . This means that this compound, once it enters the TCA cycle, will contribute to the generation of energy in the form of ATP (adenosine triphosphate). It’s also involved in the transfer of electrons to NAD+ and FAD, forming NADH and FADH2, which are used in the electron transport chain to generate more ATP .

Biochemical Pathways

The TCA cycle is the primary pathway affected by this compound. This cycle is central to aerobic respiration in cells, where it serves to oxidize acetyl-CoA molecules derived from carbohydrates, fats, and proteins into carbon dioxide . In addition, it provides precursors for many biosynthetic pathways and leads to the production of ATP via the electron transport chain .

Pharmacokinetics

As for excretion, citric acid and its metabolites may be eliminated via the kidneys .

Result of Action

The action of this compound in the TCA cycle results in the production of ATP, which is the main energy currency of cells. This supports various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis . Additionally, intermediates of the TCA cycle serve as precursors for the biosynthesis of various important compounds, including amino acids, lipids, and heme .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the availability of other substrates (such as glucose, fatty acids, and amino acids), the presence of oxygen, and the overall energy status of the cell can all affect the rate at which this compound is metabolized in the TCA cycle . Furthermore, certain conditions, such as hypoxia (low oxygen levels), can limit the activity of the TCA cycle and thus the action of this compound .

properties

IUPAC Name |

2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)[13C]([13CH2][13C](=O)O)([13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584439 | |

| Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

287389-42-8 | |

| Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287389-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B1628289.png)

![2-(2-bromophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1628303.png)